Volatility and Boiling Point Comparison against Saturated 4-Formylcarane
The target compound's endocyclic double bond results in a higher computed boiling point compared to its fully saturated analog, 4-formylcarane (4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde). This difference is critical for controlling evaporation rates and the temporal scent profile in fragrance applications . The target compound's lower LogP also suggests slightly better water solubility, which can impact formulation in aqueous media.
| Evidence Dimension | Computed Boiling Point and Lipophilicity |
|---|---|
| Target Compound Data | Boiling Point: 216 °C at 760 mmHg; LogP: 2.42 |
| Comparator Or Baseline | 4-Formylcarane (CAS 68804-32-0): Boiling Point: 213.8 °C at 760 mmHg [1] |
| Quantified Difference | Δ Boiling Point ≈ +2.2 °C. LogP for 4-Formylcarane is estimated to be > 3.0 due to saturation, leading to a ΔLogP of < -0.58 (more hydrophilic). |
| Conditions | Computational prediction models as reported by ChemSrc, ChemBlink, and PINPOOLS. |
Why This Matters
A quantifiably higher boiling point and lower LogP directly influence the substantivity and solubility of a fragrance ingredient, allowing a formulator to precisely tune a scent's longevity on a substrate or its performance in a hydro-alcoholic solution compared to the saturated analog.
- [1] PINPOOLS. (n.d.). 4-Formylcarane (IUPAC: 4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde). Retrieved from https://pinpools.com View Source
